2,5-Dimethyl-4-nitrophenol

Catalog No.
S795226
CAS No.
3139-05-7
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-4-nitrophenol

CAS Number

3139-05-7

Product Name

2,5-Dimethyl-4-nitrophenol

IUPAC Name

2,5-dimethyl-4-nitrophenol

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3

InChI Key

DSWZKAODNLLINU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1O)C)[N+](=O)[O-]
  • Potential applications based on structure: The presence of a nitro group suggests it might possess electron-withdrawing properties, which could be of interest in studies related to organic chemistry or materials science. However, specific research in these areas referencing 2,5-Dimethyl-4-nitrophenol is not readily available in scientific databases.
  • Availability for research: Several chemical suppliers offer 2,5-Dimethyl-4-nitrophenol for research purposes, indicating its potential use in various scientific investigations [, , ].

Further exploration:

  • Scientific databases like ScienceDirect, Scopus, or Web of Science can be searched using the chemical name "2,5-Dimethyl-4-nitrophenol" to find recent research articles mentioning this compound.
  • Consulting with a chemist or researcher specializing in organic chemistry or materials science might provide insights into potential research applications of 2,5-Dimethyl-4-nitrophenol.

2,5-Dimethyl-4-nitrophenol is an organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of approximately 167.16 g/mol. It features a phenolic structure with two methyl groups located at the 2 and 5 positions and a nitro group at the 4 position of the benzene ring. This compound is part of a larger class of nitrophenols, which are known for their diverse chemical reactivity and biological activities. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups significantly influences its chemical behavior and acidity.

  • Skin and eye irritation: Similar to other nitrophenols, DMNP might cause irritation upon contact with skin or eyes due to its ability to disrupt cellular membranes [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.
  • Environmental impact: Nitrophenols can be toxic to aquatic organisms. Proper disposal practices are essential [].
Typical of phenolic compounds. Key reactions include:

  • Acid-Base Reactions: The compound exhibits acidic properties due to the hydroxyl group, with a pKa value around 7.15, indicating its ability to donate protons in aqueous solutions .
  • Nitration: The presence of the nitro group makes it susceptible to further nitration under specific conditions, potentially leading to more complex derivatives.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties significantly.

The synthesis of 2,5-Dimethyl-4-nitrophenol can be achieved through several methods:

  • Nitration of 2,5-Dimethylphenol: This method involves treating 2,5-dimethylphenol with a nitrating agent (such as a mixture of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the para position.
  • Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution reactions where appropriate reagents are used to selectively introduce the nitro group.
  • Rearrangement Reactions: Some synthetic pathways may involve rearrangement reactions that yield 2,5-dimethyl-4-nitrophenol from other precursors.

2,5-Dimethyl-4-nitrophenol finds applications in various fields:

  • Chemical Research: It serves as an important intermediate in organic synthesis and materials science.
  • Biological Studies: Due to its enzyme-inhibiting properties, it is utilized in biological assays and research to study enzyme kinetics and mechanisms.
  • Industrial Uses: It may also be used in dye manufacturing and as a reagent in chemical analysis.

Interaction studies involving 2,5-Dimethyl-4-nitrophenol often focus on its role as an inhibitor in enzymatic reactions. These studies help elucidate the compound's mechanism of action and its potential effects on various biochemical pathways. By understanding these interactions, researchers can better assess the compound's utility in therapeutic applications or environmental studies.

Several compounds share structural similarities with 2,5-Dimethyl-4-nitrophenol. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
2-Methyl-4-nitrophenolOne methyl group at position 2Higher acidity compared to 2,5-dimethyl derivative
3-Methyl-4-nitrophenolOne methyl group at position 3Lower acidity due to steric hindrance
2,6-Dimethyl-4-nitrophenolMethyl groups at positions 2 and 6Different acidity profile; potential enzyme inhibition
p-NitrophenolNitro group at para position without methyl groupsStandard reference for acidity comparisons

Each of these compounds exhibits distinct reactivity patterns and biological activities due to variations in their substituents' positions and types. The positioning of substituents significantly affects their acidity and potential applications in various fields.

XLogP3

2.1

Other CAS

3139-05-7

Wikipedia

2,5-Dimethyl-4-nitrophenol

Dates

Last modified: 08-15-2023

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